Biocatalytic Conversion Efficiency: Methyl-β-D-Glucopyranoside as Glucosyl Donor for Octyl Glucoside Synthesis
Methyl-β-D-glucopyranoside functions as an effective glucosyl donor in whole-cell biocatalytic transglucosylation for producing octyl-β-D-glucopyranoside, a widely used non-ionic surfactant. Under optimized conditions (8% water content, 100 mM methyl glucoside, 6 h reaction time), the biotransformation achieved ~53% yield at 2.5 mL scale and ~60% conversion at 50 mL reactor scale [1]. The transglucosylation/hydrolysis ratio reached 2.79 at 100 mM substrate concentration, favoring product formation over hydrolytic side reactions [1]. This enzymatic route operates at ambient temperature and near-neutral pH, avoiding the extremes of temperature, pressure, and toxic catalysts required in Fischer glycosylation [1].
| Evidence Dimension | Octyl glucoside yield from biocatalytic transglucosylation |
|---|---|
| Target Compound Data | ~60% conversion (50 mL reactor); ~53% yield (2.5 mL scale) |
| Comparator Or Baseline | Not applicable—this is a synthetic utility metric unique to methyl glucoside as glucosyl donor |
| Quantified Difference | Transglucosylation/hydrolysis ratio = 2.79 at 100 mM methyl glucoside |
| Conditions | Pichia etchellsii whole cells, 8% water, 100 mM methyl-β-D-glucopyranoside, 6 h, ambient temperature |
Why This Matters
Procurement of methyl-β-D-glucopyranoside is justified when enzymatic synthesis of high-value alkyl glucosides is required under green chemistry conditions, where it provides defined conversion efficiency metrics not achievable with free glucose or unactivated glycosides.
- [1] Rather, M.Y., et al. (2012). Biotransformation of methyl-β-D-glucopyranoside to higher chain alkyl glucosides by cell bound β-glucosidase of Pichia etchellsii. Bioresource Technology, 107, 287-294. DOI: 10.1016/j.biortech.2011.11.025 View Source
